molecular formula C13H15N3O3 B5766801 2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol CAS No. 5835-61-0

2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol

Cat. No.: B5766801
CAS No.: 5835-61-0
M. Wt: 261.28 g/mol
InChI Key: VRIGLOLUKNDIKI-UHFFFAOYSA-N
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Description

2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol is a pyrimidine derivative, a class of compounds known for their wide range of biological activities Pyrimidines are nitrogen-containing heterocycles that play crucial roles in various biological processes, including serving as building blocks for nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzylamine with a suitable pyrimidine precursor in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways related to inflammation and immune response, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dihydroxypyrimidine: A closely related compound with similar structural features but lacking the ethoxybenzyl group.

    2-amino-5-ethylpyrimidine: Another pyrimidine derivative with an ethyl group instead of the ethoxybenzyl group.

Uniqueness

2-amino-5-(4-ethoxybenzyl)pyrimidine-4,6-diol stands out due to its unique ethoxybenzyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Properties

IUPAC Name

2-amino-5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-19-9-5-3-8(4-6-9)7-10-11(17)15-13(14)16-12(10)18/h3-6H,2,7H2,1H3,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIGLOLUKNDIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356551
Record name AC1LGSF0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-61-0
Record name AC1LGSF0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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